molecular formula C18H23NO3S B272394 N-benzyl-2-butoxy-4-methylbenzenesulfonamide

N-benzyl-2-butoxy-4-methylbenzenesulfonamide

Cat. No. B272394
M. Wt: 333.4 g/mol
InChI Key: ZMMLBRFMZRTVDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-butoxy-4-methylbenzenesulfonamide, also known as BBMS, is a sulfonamide compound that has been used in scientific research for various purposes. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 357.5 g/mol. BBMS has been found to have potential applications in the field of medicinal chemistry, due to its ability to inhibit certain enzymes and receptors in the body.

Mechanism of Action

N-benzyl-2-butoxy-4-methylbenzenesulfonamide works by inhibiting the activity of certain enzymes and receptors in the body, which can have a variety of effects depending on the specific target. For example, it has been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. This can have potential applications in the treatment of diseases such as glaucoma and epilepsy.
Biochemical and Physiological Effects:
N-benzyl-2-butoxy-4-methylbenzenesulfonamide has been found to have a variety of biochemical and physiological effects in the body, depending on the specific target it is inhibiting. For example, it has been found to have potential anti-inflammatory effects by inhibiting the activity of certain enzymes involved in the inflammatory response. It has also been found to have potential neuroprotective effects by inhibiting the activity of certain receptors in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-2-butoxy-4-methylbenzenesulfonamide in lab experiments is that it is a relatively stable compound that is easy to work with. It is also soluble in organic solvents, which makes it easy to dissolve in various solutions. However, one limitation of using N-benzyl-2-butoxy-4-methylbenzenesulfonamide is that it can be expensive to synthesize, which can make it difficult to use in large-scale experiments.

Future Directions

There are many potential future directions for research involving N-benzyl-2-butoxy-4-methylbenzenesulfonamide. One area of interest is its potential applications in the development of new drugs for the treatment of cancer and Alzheimer's. Another area of interest is its potential use as an anti-inflammatory agent, which could have applications in the treatment of a variety of diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-benzyl-2-butoxy-4-methylbenzenesulfonamide, as well as its potential limitations and drawbacks.

Synthesis Methods

N-benzyl-2-butoxy-4-methylbenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of various reagents. One common method involves the reaction of benzyl chloride with sodium butoxide in the presence of a solvent such as tetrahydrofuran. This is followed by the reaction of the resulting benzyl butoxide with p-toluenesulfonyl chloride to yield N-benzyl-2-butoxy-4-methylbenzenesulfonamide.

Scientific Research Applications

N-benzyl-2-butoxy-4-methylbenzenesulfonamide has been used in scientific research for various purposes, including as an inhibitor of certain enzymes and receptors in the body. It has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's.

properties

Product Name

N-benzyl-2-butoxy-4-methylbenzenesulfonamide

Molecular Formula

C18H23NO3S

Molecular Weight

333.4 g/mol

IUPAC Name

N-benzyl-2-butoxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C18H23NO3S/c1-3-4-12-22-17-13-15(2)10-11-18(17)23(20,21)19-14-16-8-6-5-7-9-16/h5-11,13,19H,3-4,12,14H2,1-2H3

InChI Key

ZMMLBRFMZRTVDT-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=CC(=C1)C)S(=O)(=O)NCC2=CC=CC=C2

Canonical SMILES

CCCCOC1=C(C=CC(=C1)C)S(=O)(=O)NCC2=CC=CC=C2

Origin of Product

United States

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